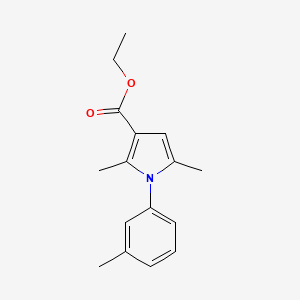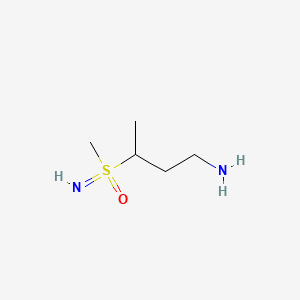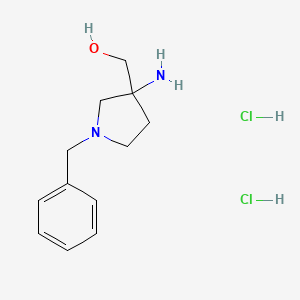![molecular formula C16H15ClN2O B6605419 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one CAS No. 2241127-77-3](/img/structure/B6605419.png)
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one, commonly referred to as CPP-2O, is a synthetic compound which has been studied extensively over the past few decades. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. CPP-2O has been found to have a wide range of applications in the scientific field, ranging from laboratory experiments to medicinal research.
科学研究应用
CPP-2O has been extensively studied for its potential applications in scientific research. One of the most common uses is as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to an increase in acetylcholine levels in the body. This has been studied in the context of Alzheimer’s disease, as AChE inhibitors have been found to be effective in slowing the progression of the disease. CPP-2O has also been studied for its potential to act as an antimicrobial agent, as well as an anti-inflammatory.
作用机制
The mechanism of action of CPP-2O is not yet fully understood. It is believed to act as an inhibitor of AChE, which leads to an increase in acetylcholine levels in the body. This increase in acetylcholine has been found to have a variety of effects, including the modulation of neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
Biochemical and Physiological Effects
CPP-2O has been found to have a variety of biochemical and physiological effects. As an AChE inhibitor, CPP-2O has been found to increase acetylcholine levels in the body, which can lead to an increase in neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
实验室实验的优点和局限性
CPP-2O has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, CPP-2O is relatively stable, making it suitable for long-term experiments. However, CPP-2O can be toxic in high concentrations, and its effects can vary depending on the concentration used, making it important to use the correct concentration when conducting experiments.
未来方向
There are a number of potential future directions for research into CPP-2O. One potential direction is to further investigate its potential as an AChE inhibitor, as well as its potential to act as an antimicrobial agent. Additionally, further research could be conducted into the biochemical and physiological effects of CPP-2O, as well as its potential to modulate gene expression. Finally, further research could be conducted into the potential applications of CPP-2O in the medical field, such as its potential to treat Alzheimer’s disease.
合成方法
CPP-2O is synthesized using a multi-step process which involves the reaction of 2-chloro-4-aminophenol and piperazine. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in aqueous solution to form CPP-2O. The reaction can be further optimized by changing the reaction conditions and using other catalysts, such as a base.
属性
IUPAC Name |
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)13-3-1-2-4-14(13)15-16(20)19-10-9-18-15/h1-8,15,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYSMBTQPEVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)



![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)



![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

